Pazopanibhydrochlorid
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of Pazopanib hydrochloride involves a series of chemical transformations. Starting from 2-ethylaniline, the compound undergoes nitration, cyclization, and methylation to form an intermediate compound, 2,3-dimethyl-N-(2-chloropyrimidin-4-yl)-N-methyl-2H-indazol-6-amine. This intermediate then undergoes further reactions including reduction, nucleophilic substitution, and condensation with 2-methyl-5-aminobenzene sulfonamide, followed by salt formation to yield Pazopanib hydrochloride. The overall yields from these syntheses range from approximately 28% to 39.6%, indicating the complexity and efficiency of the process (Ping, 2010), (Dengke, 2011), (Shu-xin, 2013).
Wissenschaftliche Forschungsanwendungen
Behandlung von Nierenzellkarzinomen und anderen Nierentumoren
Pazopanibhydrochlorid (PZB) ist ein Proteinkinase-Inhibitor, der von der US-amerikanischen Food and Drug Administration und europäischen Behörden für die Behandlung von Nierenzellkarzinomen und anderen Nierentumoren zugelassen ist . Es weist jedoch eine schlechte Wasserlöslichkeit und eine inkonsistente orale Arzneistoffaufnahme auf .
Entwicklung von Extrudaten zur Verbesserung der Löslichkeit
Um das Problem der schlechten Löslichkeit zu lösen, haben Forscher Extrudate von this compound mit der Heißschmelzextrusionstechnik (HME) entwickelt und bewertet. Diese Technik verbessert die Löslichkeit und erhöht die Bioverfügbarkeit nach oraler Verabreichung . Eine feste Dispersion des Arzneimittels wurde unter Verwendung von Polymeren wie Kollidon VA64, Hydroxypropylmethylcellulose (HPMC), Eudragit EPO und Affinisol 15LV im Verhältnis 1:2 durch das HME-Verfahren hergestellt .
Entwicklung von selbstnanoemulgierenden Arzneimittelverabreichungssystemen
Ein weiterer Ansatz zur Verbesserung der Löslichkeit und Auflösung von this compound ist die Entwicklung eines vierkomponentigen selbstnanoemulgierenden Arzneimittelverabreichungssystems (FCS). Dieses System zeigte eine verbesserte Löslichkeit und eine konstante Auflösungsgeschwindigkeit unabhängig vom pH-Wert des Mediums .
Lipidbasierte Formulierungen zur Verbesserung der Löslichkeit
Die Entwicklung lipidbasierter Formulierungen (LbFs) wurde untersucht, um die Löslichkeit von this compound zu verbessern. Diese Formulierungen führten jedoch zu einer geringeren PAZ-Beladung aufgrund der festen Zustands-vermittelten geringen Liposolubilität .
Hemmung des vaskulären endothelialen Wachstumsfaktorrezeptors
Pazopanib wurde durch chemisches Screening von Verbindungen auf Hemmung von VEGFR2 identifiziert, einem wichtigen Mediator der Tumorangiogenese . Nach der Identifizierung einer ersten Leitverbindung als Hemmer von VEGFR2 wurde eine chemische Optimierung durchgeführt, um die inhibitorische Wirksamkeit zu erhöhen und das pharmakokinetische Profil in Mausmodellen zu verbessern .
Wirkmechanismus
Target of Action
Pazopanib hydrochloride, also known as Pazopanib, is a second-generation multitargeted tyrosine kinase inhibitor . Its primary targets include vascular endothelial growth factor receptors (VEGFR-1, -2, and -3), platelet-derived growth factor receptors (PDGFR-α and -β), fibroblast growth factor receptors (FGFR-1 and -3), and c-Kit . These receptor targets play crucial roles in angiogenesis, a process that facilitates the formation of tumor blood vessels for tumor survival and growth .
Biochemical Pathways
The primary biochemical pathways affected by Pazopanib are those involved in angiogenesis and tumor cell proliferation . By inhibiting the tyrosine kinase activity of VEGFR, PDGFR, FGFR, and c-Kit, Pazopanib disrupts the signaling pathways that promote the formation of new blood vessels (angiogenesis) and the proliferation of tumor cells . This disruption leads to a reduction in tumor blood flow and an increase in tumor cell apoptosis .
Pharmacokinetics
The pharmacokinetics of Pazopanib are complex, characterized by pH-dependent solubility, large interpatient variability, and low, non-linear, and time-dependent bioavailability . Exposure to Pazopanib is increased by both food and coadministration of ketoconazole, but drastically reduced by proton pump inhibitors . The drug reaches steady-state concentrations of >15 μg/ml, which is high enough to observe maximal inhibition of VEGFR2 phosphorylation and some anti-tumor activity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Pazopanib. The development of lipid-based formulations (LbFs) has been explored to overcome these limitations and enhance drug loading and bioavailability . Furthermore, the drug’s bioavailability is influenced by factors such as food and coadministration of certain medications .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-[[4-[(2,3-dimethylindazol-6-yl)-methylamino]pyrimidin-2-yl]amino]-2-methylbenzenesulfonamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N7O2S.ClH/c1-13-5-6-15(11-19(13)31(22,29)30)24-21-23-10-9-20(25-21)27(3)16-7-8-17-14(2)28(4)26-18(17)12-16;/h5-12H,1-4H3,(H2,22,29,30)(H,23,24,25);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQHIQUBXFFAOMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC=CC(=N2)N(C)C3=CC4=NN(C(=C4C=C3)C)C)S(=O)(=O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN7O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70212956 | |
Record name | Pazopanib hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70212956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
474.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
635702-64-6 | |
Record name | Pazopanib hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=635702-64-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pazopanib hydrochloride [USAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0635702646 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pazopanib hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70212956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-({4-[(2,3-dimethyl-2H-indazol-6-yl)(methyl)amino]pyrimidin-2-yl}amino)-2-methylbenzenesulfonamide hydrochloride (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PAZOPANIB HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33Y9ANM545 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.